2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)13(18)16-11-8-15-17(9-11)10-12-6-4-5-7-19-12/h8-9,12H,4-7,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMDCVPOPIXHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN(N=C1)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the oxane moiety via nucleophilic substitution. The final step involves the formation of the propanamide group through amidation reactions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Distinctions and Implications
Lipophilicity and Solubility :
- The target compound’s oxane group enhances lipophilicity compared to the dihydroxypropanamide in , which is more water-soluble due to hydroxyl groups. However, it is less hydrophobic than the trifluoromethyl-containing analog in , which may exhibit improved membrane permeability.
Steric and Electronic Effects: The dimethylpropanamide group in the target introduces steric hindrance absent in the amino-substituted analog . This could reduce off-target interactions but may also limit binding to deep protein pockets.
Metabolic Stability :
- The oxane ring in the target compound is less prone to oxidative metabolism compared to the pyrrolopyridine system in , which may undergo CYP450-mediated degradation.
- The carbamothioyl group in could be susceptible to enzymatic hydrolysis, reducing its metabolic half-life compared to the target’s amide group.
Synthetic Accessibility :
- The target compound’s simpler pyrazole core (vs. benzimidazole in or pyrrolopyridine in ) may offer advantages in scalable synthesis.
Biological Activity
2,2-Dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the oxane moiety. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone under acidic conditions.
- Oxane Ring Introduction : A nucleophilic substitution reaction where an appropriate oxane derivative reacts with the pyrazole intermediate.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Interactions with cellular receptors that influence signaling pathways related to cancer progression.
Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The findings indicated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
